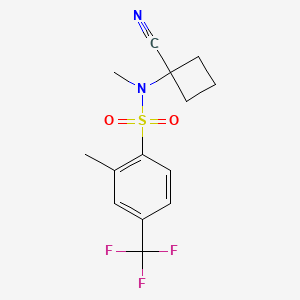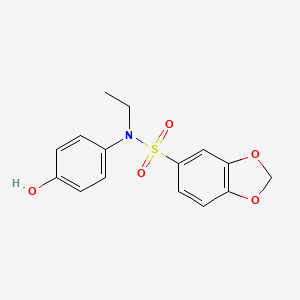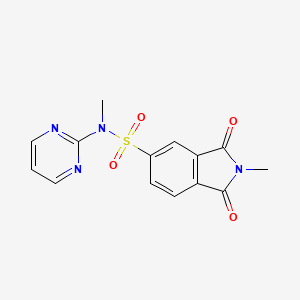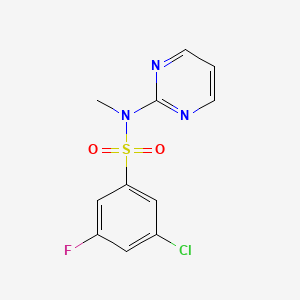![molecular formula C14H15N3O4S B6626637 Methyl 2-methyl-5-[methyl(pyrimidin-2-yl)sulfamoyl]benzoate](/img/structure/B6626637.png)
Methyl 2-methyl-5-[methyl(pyrimidin-2-yl)sulfamoyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-methyl-5-[methyl(pyrimidin-2-yl)sulfamoyl]benzoate: is a complex organic compound that belongs to the class of sulfonylurea herbicides. These compounds are known for their ability to inhibit the growth of weeds by interfering with the biosynthesis of essential amino acids in plants. The compound is characterized by its unique structure, which includes a benzoate ester, a sulfonamide group, and a pyrimidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-methyl-5-[methyl(pyrimidin-2-yl)sulfamoyl]benzoate typically involves multiple stepsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency. The industrial synthesis may also involve the use of alternative solvents and reagents to minimize environmental impact and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2-methyl-5-[methyl(pyrimidin-2-yl)sulfamoyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or Lewis acids like aluminum chloride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Applications De Recherche Scientifique
Chemistry: In chemistry, methyl 2-methyl-5-[methyl(pyrimidin-2-yl)sulfamoyl]benzoate is used as a model compound to study the reactivity of sulfonylurea herbicides. It is also used in the development of new synthetic methodologies and the exploration of reaction mechanisms .
Biology: The compound is studied for its effects on plant physiology and its potential use as a selective herbicide. Researchers investigate its mode of action, resistance mechanisms in weeds, and environmental impact .
Medicine: While primarily used in agriculture, the compound’s structure and reactivity make it a subject of interest in medicinal chemistry. Studies explore its potential as a lead compound for developing new drugs with similar structural motifs .
Industry: In the agricultural industry, this compound is used to control a wide range of weeds in crops like rice and wheat. Its effectiveness and selectivity make it a valuable tool for improving crop yields and reducing the need for manual weeding .
Mécanisme D'action
The mechanism of action of methyl 2-methyl-5-[methyl(pyrimidin-2-yl)sulfamoyl]benzoate involves the inhibition of the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants. By binding to the active site of ALS, the compound prevents the formation of essential amino acids, leading to the cessation of cell division and plant growth . This selective inhibition makes it an effective herbicide with minimal impact on non-target organisms .
Comparaison Avec Des Composés Similaires
Bensulfuron-methyl: Another sulfonylurea herbicide with a similar mode of action but different structural features.
Chlorimuron-ethyl: A sulfonylurea herbicide used in soybean crops, known for its high selectivity and low application rates.
Metsulfuron-methyl: Widely used in cereal crops, this compound shares the same ALS inhibition mechanism but has a different substitution pattern on the aromatic ring.
Uniqueness: Methyl 2-methyl-5-[methyl(pyrimidin-2-yl)sulfamoyl]benzoate is unique due to its specific substitution pattern, which influences its reactivity and selectivity. Its combination of a benzoate ester, sulfonamide group, and pyrimidine ring provides a distinct chemical profile that sets it apart from other sulfonylurea herbicides .
Propriétés
IUPAC Name |
methyl 2-methyl-5-[methyl(pyrimidin-2-yl)sulfamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S/c1-10-5-6-11(9-12(10)13(18)21-3)22(19,20)17(2)14-15-7-4-8-16-14/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZCFVIPBJLMISM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N(C)C2=NC=CC=N2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2-Methoxy-6-methylpyridin-4-yl)-[4-[(4-methylpiperazin-1-yl)methyl]piperidin-1-yl]methanone](/img/structure/B6626554.png)

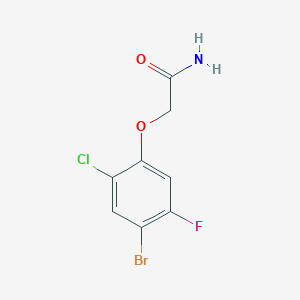
![2-[2-Tert-butylsulfanylethyl(cyclopropyl)amino]ethanol](/img/structure/B6626578.png)

![2-[(2-Tert-butyl-1,2,4-triazol-3-yl)methylsulfanyl]-5-(3-chlorophenyl)-1,3,4-oxadiazole](/img/structure/B6626592.png)
![Ethyl 4-amino-2-[(2-tert-butyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine-5-carboxylate](/img/structure/B6626593.png)
![Methyl 4-bromo-2-[(2-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]benzoate](/img/structure/B6626597.png)
![(3aS,6aS)-3a-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)-N-pyridin-2-yl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxamide](/img/structure/B6626604.png)
